molecular formula C18H16ClN3O4 B4472677 N-(3-chloro-4-methoxyphenyl)-3-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)propanamide

N-(3-chloro-4-methoxyphenyl)-3-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)propanamide

Cat. No.: B4472677
M. Wt: 373.8 g/mol
InChI Key: NJFNAFAPEHXJBU-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-3-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)propanamide is a synthetic organic compound featuring a propanamide backbone linking two key moieties:

  • A 3-chloro-4-methoxyphenyl group, which contributes steric and electronic effects through the chloro (electron-withdrawing) and methoxy (electron-donating) substituents.
  • A 2-hydroxy-4-oxoquinazolin-3(4H)-yl group, a bicyclic heteroaromatic system with a hydroxyl substituent at position 2 and a ketone at position 4. This moiety is structurally similar to bioactive quinazolinone derivatives, which are known for diverse pharmacological activities, including anti-inflammatory and kinase inhibition .

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-3-(2,4-dioxo-1H-quinazolin-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O4/c1-26-15-7-6-11(10-13(15)19)20-16(23)8-9-22-17(24)12-4-2-3-5-14(12)21-18(22)25/h2-7,10H,8-9H2,1H3,(H,20,23)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJFNAFAPEHXJBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CCN2C(=O)C3=CC=CC=C3NC2=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxyphenyl)-3-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)propanamide typically involves the following steps:

    Formation of the quinazolinone core: This can be achieved by the cyclization of anthranilic acid derivatives with appropriate reagents.

    Substitution reactions: Introduction of the 3-chloro-4-methoxyphenyl group can be done through nucleophilic substitution reactions.

    Amidation: The final step involves the formation of the amide bond between the quinazolinone core and the substituted phenyl group.

Industrial Production Methods

Industrial production methods may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the quinazolinone core.

    Reduction: Reduction reactions can occur at the carbonyl group of the quinazolinone core.

    Substitution: The chloro group can be a site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, and other nucleophilic species.

Major Products Formed

    Oxidation products: Quinazolinone derivatives with oxidized functional groups.

    Reduction products: Reduced quinazolinone derivatives.

    Substitution products: Compounds with substituted chloro groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: May be used in the development of new materials or as a chemical intermediate.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-3-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)propanamide involves its interaction with specific molecular targets and pathways. This can include:

    Enzyme inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Receptor binding: It may bind to specific receptors, modulating cellular responses.

    Signal transduction: The compound can influence signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with key analogs from the literature:

Compound Name Phenyl Substituents Quinazolinone Substituents Key Structural Features Biological/Physicochemical Notes References
Target: N-(3-chloro-4-methoxyphenyl)-3-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)propanamide 3-chloro-4-methoxy 2-hydroxy, 4-oxo Hydroxyl group enhances hydrogen bonding; chloro and methoxy groups modulate electronic properties. Potential for enhanced solubility and target binding.
N-(5-chloro-2-methoxyphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide 5-chloro-2-methoxy 4-oxo Chloro and methoxy substituents at different positions alter steric and electronic effects. Molecular formula: C₁₈H₁₆ClN₃O₃; no activity data reported.
N-[(4-methylphenyl)methyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide (4-methylphenyl)methyl 4-oxo Benzyl group increases lipophilicity; lacks hydroxyl group. Structural analog with potential pharmacokinetic differences.
2-(ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide 2-phenyl 4-oxo Shorter acetamide chain; ethylamino group introduces basicity. Moderate anti-inflammatory activity (surpasses Diclofenac in one study).
3-(2-methoxyphenyl)-N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl]propanamide 2-methoxy, 2-methyl 2-methyl, 4-oxo Dual methyl groups on phenyl and quinazolinone increase steric bulk. Undisclosed activity; structural complexity may limit solubility.

Key Comparative Insights

Quinazolinone Modifications: The 2-hydroxy substituent in the target compound distinguishes it from non-hydroxylated analogs (e.g., and ). This group may improve solubility and target affinity through hydrogen bonding, a feature absent in compounds like N-(5-chloro-2-methoxyphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide .

Phenyl Group Variations :

  • Substituent position significantly impacts activity. For example, the 3-chloro-4-methoxy configuration in the target compound vs. 5-chloro-2-methoxy in alters electronic and steric profiles, which could influence binding to enzymes or receptors .
  • Benzyl groups (e.g., ) introduce higher lipophilicity, favoring blood-brain barrier penetration but risking metabolic instability .

Amide Chain Length :

  • The propanamide chain in the target compound provides greater conformational flexibility compared to shorter acetamide derivatives (e.g., ). This flexibility may optimize interactions with larger binding pockets .

Implications for Drug Design

  • Hydrogen Bonding : The 2-hydroxy group in the target compound offers a strategic advantage for interacting with polar residues in biological targets, such as kinases or proteases.
  • Metabolic Stability : The 3-chloro-4-methoxyphenyl group may resist oxidative metabolism better than unsubstituted phenyl rings, as seen in related propanamide pesticides (e.g., propanil in ) .

Biological Activity

Chemical Structure and Properties

The compound features a quinazoline core , which is known for a variety of biological activities, including anti-cancer and anti-inflammatory properties. The presence of the 3-chloro-4-methoxyphenyl moiety is significant as halogenated phenyl groups often enhance the pharmacological profile of compounds by improving their binding affinity to biological targets.

Structure

N 3 chloro 4 methoxyphenyl 3 2 hydroxy 4 oxoquinazolin 3 4H yl propanamide\text{N 3 chloro 4 methoxyphenyl 3 2 hydroxy 4 oxoquinazolin 3 4H yl propanamide}

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of quinazoline have been shown to inhibit cell proliferation and induce apoptosis in melanoma cells.

Case Study: Melanoma Cells

A study reported that a related quinazoline derivative exhibited a selective cytotoxic effect on melanoma cells, leading to cell cycle arrest at the S phase and reduced melanin production. This suggests potential applications in melanoma therapy, highlighting the importance of structural modifications in enhancing selectivity and efficacy against cancer cells .

Antimicrobial Activity

Compounds with similar structural features have also demonstrated significant antibacterial and antifungal properties . For instance, derivatives with methoxy and chloro substituents have shown activity against both Gram-positive and Gram-negative bacteria, as well as fungi.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMIC (µM) against BacteriaMIC (µM) against Fungi
3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazole5.64 (S. aureus)16.69 (C. albicans)
N-(3-chloro-4-methoxyphenyl) derivative8.33 (E. coli)56.74 (Fusarium oxysporum)

The proposed mechanisms for the biological activity of quinazoline derivatives include:

  • Inhibition of Enzymatic Activity : Many quinazoline derivatives act as inhibitors of kinases involved in cancer cell signaling pathways.
  • Induction of Apoptosis : These compounds can activate apoptotic pathways through the modulation of Bcl-2 family proteins.
  • Cell Cycle Arrest : By affecting cell cycle regulators, these compounds can halt the progression of cancer cells through critical checkpoints.

Q & A

Q. What are the critical steps in synthesizing N-(3-chloro-4-methoxyphenyl)-3-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)propanamide?

The synthesis involves coupling a 3-chloro-4-methoxyphenylamine derivative with a quinazolinone-propanamide intermediate. Key steps include:

  • Amide bond formation : Use carbodiimide coupling agents (e.g., EDC/HCl) in anhydrous DMF or DMSO under nitrogen to minimize hydrolysis .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or methanol/DCM to isolate the product .
  • Characterization : Confirm purity via HPLC (>95%) and structural integrity via 1^1H/13^13C NMR (e.g., methoxy singlet at δ 3.8–4.0 ppm, quinazolinone carbonyl at ~168 ppm) .

Q. Which analytical techniques are essential for characterizing this compound?

  • NMR spectroscopy : Identifies proton environments (e.g., aromatic protons at δ 6.8–8.2 ppm) and confirms regiochemistry of substituents .
  • Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]+ ion matching theoretical mass) .
  • HPLC : Assesses purity and stability under storage conditions (e.g., C18 column, acetonitrile/water mobile phase) .

Q. What preliminary biological assays are recommended for evaluating its antitumor potential?

  • In vitro cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with IC50_{50} values compared to cisplatin .
  • Apoptosis assays : Measure caspase-3/7 activation via fluorometric substrates .
  • Mechanistic studies : Use Western blotting to assess pro-apoptotic proteins (e.g., Bax, Bcl-2) .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

  • Solvent optimization : Compare DMF (high polarity) vs. THF (lower cost) for coupling efficiency .
  • Catalyst screening : Test DMAP or HOBt additives to enhance amide bond formation .
  • Temperature control : Perform reactions at 0–5°C to reduce side products (e.g., hydrolysis) .

Q. How to resolve contradictions in spectral data during structure elucidation?

  • Multi-technique validation : Cross-check NMR with IR (e.g., carbonyl stretches at 1650–1750 cm1^{-1}) and X-ray crystallography (if crystals are obtainable) .
  • Dynamic NMR : Assess rotational barriers of flexible groups (e.g., propanamide chain) at variable temperatures .

Q. What computational methods predict binding interactions with biological targets?

  • Docking studies : Use AutoDock Vina to model interactions with kinases (e.g., EGFR) or DNA topoisomerases, focusing on the quinazolinone core and chloro-methoxy substituents .
  • MD simulations : Analyze stability of ligand-target complexes over 100 ns trajectories in GROMACS .

Q. How does pH affect the compound’s stability in biological buffers?

  • Forced degradation studies : Incubate at pH 1–13 (37°C, 24 hrs) and monitor degradation via HPLC. The quinazolinone ring is prone to hydrolysis under alkaline conditions (pH >10) .

Q. What strategies validate structure-activity relationships (SAR) for analogs?

  • Systematic substitution : Replace the 3-chloro-4-methoxyphenyl group with fluorophenyl or nitro-phenyl derivatives and compare IC50_{50} values .
  • Pharmacophore mapping : Highlight essential groups (e.g., 2-hydroxy-4-oxoquinazolin-3-yl) using Schrödinger’s Phase .

Q. How to address discrepancies between in vitro and in vivo efficacy?

  • Pharmacokinetic profiling : Measure plasma half-life (e.g., ~2–4 hrs in mice) and bioavailability (<30% due to poor solubility) .
  • Prodrug design : Introduce phosphate esters at the hydroxy group to enhance aqueous solubility .

Q. What crystallographic methods determine absolute configuration?

  • Single-crystal X-ray diffraction : Use SHELXL for refinement; the chloro-methoxy group’s orientation can confirm stereochemistry .
  • Twinned data handling : Apply SHELXD for structure solution if crystals exhibit twinning .

Notes

  • For crystallography, SHELX programs remain the gold standard despite newer alternatives .
  • Methodological rigor is critical in SAR studies to isolate electronic vs. steric effects .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-chloro-4-methoxyphenyl)-3-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)propanamide
Reactant of Route 2
Reactant of Route 2
N-(3-chloro-4-methoxyphenyl)-3-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)propanamide

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